molecular formula C16H22N4O2S B6471376 N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640881-80-5

N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Número de catálogo: B6471376
Número CAS: 2640881-80-5
Peso molecular: 334.4 g/mol
Clave InChI: CVAVXTYKEJSFLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(3-Cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a heterocyclic compound featuring a pyridine core substituted with cyano and methyl groups, linked to a piperidine ring bearing a cyclopropanesulfonamide moiety. The cyclopropane group may enhance metabolic stability, while the piperidine scaffold contributes to conformational flexibility for target binding .

Propiedades

IUPAC Name

N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-11-8-12(2)18-16(15(11)9-17)20-7-3-4-13(10-20)19-23(21,22)14-5-6-14/h8,13-14,19H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAVXTYKEJSFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCCC(C2)NS(=O)(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analog 1: N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide

  • Core Structure : Replaces the pyridine ring with an imidazo-pyrrolo-pyrazine fused system.
  • Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered) alters steric and electronic profiles. Substituents: Lacks the 3-cyano-4,6-dimethylpyridin-2-yl group, which may reduce steric bulk and modulate solubility.
  • Implications : The fused heterocycle likely improves binding affinity but may reduce metabolic stability due to increased hydrophobicity .

Structural Analog 2: N-(4-(3-Propyl-6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide

  • Core Structure : Incorporates a bicyclo[2.2.2]octane scaffold fused to the imidazo-pyrrolo-pyrazine system.
  • Key Differences :
    • Rigidity : The bicyclic framework restricts conformational flexibility compared to the piperidine-pyridine system.
    • Substituents : A 3-propyl group on the heterocycle may enhance lipophilicity, affecting membrane permeability.
  • Implications : Increased rigidity could improve target selectivity but reduce adaptability to dynamic binding pockets .

Structural Analog 3: (S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine

  • Core Structure : Features a triazolo-pyrazine system linked to a pyrrolidine-sulfonamide group.
  • Stereochemistry: The (S)-configuration introduces chirality, which may influence enantioselective interactions.
  • Implications : The triazole moiety could enhance binding to ATP pockets in kinases, while chirality may optimize pharmacokinetic properties .

Data Table: Comparative Analysis of Key Features

Compound Name Core Heterocycle Ring System Substituents Molecular Weight (g/mol) Potential Advantages
N-[1-(3-Cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide Pyridine-Piperidine Monocyclic 3-Cyano, 4,6-dimethyl ~350 (estimated) Balanced flexibility, moderate solubility
N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Imidazo-Pyrrolo-Pyrazine Fused Heterocycle None ~385 (estimated) Enhanced π-π interactions
N-(4-(3-Propyl-6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide Bicyclo[2.2.2]octane Bicyclic 3-Propyl ~450 (estimated) High rigidity, improved selectivity
(S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Triazolo-Pyrazine Fused Heterocycle Triazole, (S)-chirality ~400 (estimated) Chirality-driven PK optimization

Research Findings and Implications

  • Metabolic Stability : The cyclopropanesulfonamide group in all compounds likely reduces oxidative metabolism, as cyclopropane rings resist cytochrome P450-mediated degradation .
  • Solubility: The pyridine-based compound may exhibit better aqueous solubility due to the polar cyano group, whereas fused heterocycles (e.g., imidazo-pyrrolo-pyrazine) increase hydrophobicity .
  • Target Selectivity : Bulkier fused systems (e.g., bicyclo[2.2.2]octane) may restrict off-target binding but limit blood-brain barrier penetration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.